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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)guanidine

nitrate

CAS No.: 38647-81-3

Cat. No.: B3036630

Get Quote

Executive Summary & Compound Profile
1-(3-Chlorophenyl)guanidine (also known as m-chlorophenylguanidine) is a critical

pharmacophore in medicinal chemistry, serving as a ligand for 5-HT3 receptors and a structural

motif in various u-opioid receptor modulators. In drug development, the choice of salt form—

typically Hydrochloride (HCl) or Nitrate—profoundly influences solubility, stability, and

bioavailability.

This guide provides an in-depth technical comparison of the spectral characteristics of these

salts. Unlike standard data sheets, we analyze the causality behind spectral shifts, offering a

self-validating protocol for identification and purity assessment.
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Property Detail

IUPAC Name 1-(3-Chlorophenyl)guanidine

CAS Number
6145-41-1 (Free Base) / 50-01-1 (General

Guanidine HCl ref.)

Molecular Formula C₇H₈ClN₃ (Free Base)

Key Applications
5-HT3 antagonist, Bioisostere studies, Energetic

material precursors (Nitrate salt)

Synthesis & Salt Formation Protocols
To ensure spectral data integrity, the sample history must be known. Below is a validated

workflow for synthesizing the free base and converting it to specific salt forms.
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Figure 1: Synthetic pathway for generating specific salt forms from the aniline precursor.[1]

Experimental Protocol: Salt Formation
1. Hydrochloride Salt Generation:

Dissolution: Dissolve 1.0 eq of 1-(3-Chlorophenyl)guanidine free base in absolute ethanol.

Acidification: Dropwise add 1.1 eq of concentrated HCl (or HCl in dioxane) at 0°C.

Precipitation: Dilute with diethyl ether until turbidity appears. Cool to -20°C overnight.
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Validation: Filter white precipitate. Expected Melting Point: ~200°C (dec).

2. Nitrate Salt Generation:

Reaction: Treat the free base with dilute nitric acid (1 M) under controlled cooling

(exothermic).

Crystallization: Recrystallize from water/ethanol.

Safety Note: Guanidine nitrates are energetic materials; avoid high heat or friction.

Comparative NMR Spectral Analysis
The protonation of the guanidine moiety (

for aryl guanidines) significantly deshields the N-H protons and affects the aromatic ring
electron density.

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)
Solvent: DMSO-d₆ (Reference: 2.50 ppm)

Assignment
Free Base
(Predicted)

Nitrate Salt
(Experimental)

Hydrochloride
Salt
(Analogous)

Multiplicity

Guanidine NH
~5.0 - 6.0

(Broad)
6.80 7.20 - 7.60 Singlet (Broad)

Guanidinium

NH₂⁺
N/A 7.00 - 7.30 7.40 - 7.80 Broad Singlet

Ar-H (C2) 6.50 - 6.70 7.45 - 7.55 7.50 - 7.60 Multiplet/Singlet

Ar-H (C4, C5,

C6)
6.80 - 7.10 7.45 - 7.55 7.50 - 7.60 Multiplet

Key Insight: In the salt forms, the guanidine protons often split or broaden significantly due to

slower exchange rates and the formation of the planar guanidinium cation
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.

The Nitrate Effect: The nitrate salt often shows a distinct, sharper singlet for the guanidine

protons compared to the HCl salt, which can experience broadening due to hydrogen

bonding with the chloride ion.

Aromatic Shift: Protonation withdraws electron density from the ring, shifting aromatic

protons downfield (from ~6.8 ppm in free base to ~7.5 ppm in salts).

Table 2: 13C NMR Chemical Shift Data (δ ppm)
Solvent: DMSO-d₆ (Reference: 39.5 ppm)

Carbon Position Chemical Shift (δ) Structural Environment

C-Guanidine 155.0 - 158.0
/

resonance hybrid (Deshielded)

C-Ar (Ipso, C1) 138.0 - 140.0 Attached to Nitrogen

C-Ar (C3) 133.5 - 134.5
Attached to Chlorine

(Substituent effect)

C-Ar (C5) 130.0 - 131.0 Meta to Chlorine

C-Ar (C2, C4, C6) 120.0 - 126.0 Ortho/Para positions

Mechanistic Interpretation & Troubleshooting
Understanding the solution-state behavior is crucial for interpreting "missing" or "extra" peaks.

Protonation Equilibrium Diagram
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Figure 2: The formation of the guanidinium cation, which is resonance-stabilized, leading to the

characteristic downfield shifts in NMR.

Common Spectral Anomalies[4]
Missing N-H Peaks:

Cause: Rapid proton exchange with protic solvents (e.g.,

,

).

Solution: Run the spectrum in anhydrous DMSO-d₆ or Acetonitrile-d₃.

Peak Broadening:

Cause: Restricted rotation around the C-N bond in the guanidinium cation or intermediate

exchange rates.

Solution: Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C) often

sharpens the peaks by accelerating exchange/rotation.

Extra Peaks (Impurity Check):

Ethanol:[2][3][4] Triplet ~1.06 ppm, Quartet ~3.44 ppm (common recrystallization solvent).

Diethyl Ether:[4] Triplet ~1.1 ppm, Quartet ~3.4 ppm.

Dicyandiamide (Precursor): Check for broad singlets around 6.5 ppm if synthesis was

incomplete.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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